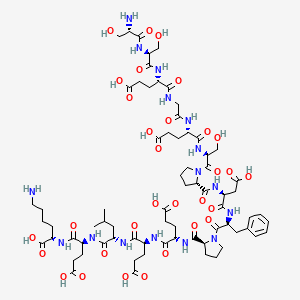
2-Picoline,5-(1-methoxyvinyl)-(6CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Picoline,5-(1-methoxyvinyl)-(6CI) is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methoxyvinyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Picoline,5-(1-methoxyvinyl)-(6CI) typically involves the reaction of 2-picoline with a suitable methoxyvinylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the substitution at the 5-position of the pyridine ring. Common reaction conditions include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-Picoline,5-(1-methoxyvinyl)-(6CI) may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and efficient separation techniques are crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Picoline,5-(1-methoxyvinyl)-(6CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: The methoxyvinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Picoline,5-(1-methoxyvinyl)-(6CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Picoline,5-(1-methoxyvinyl)-(6CI) involves its interaction with specific molecular targets and pathways The methoxyvinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Picoline: A simpler pyridine derivative without the methoxyvinyl substitution.
3-Picoline: Another pyridine derivative with a methyl group at the 3-position.
4-Picoline: Similar to 2-Picoline but with the methyl group at the 4-position.
Uniqueness
2-Picoline,5-(1-methoxyvinyl)-(6CI) is unique due to the presence of the methoxyvinyl group at the 5-position, which imparts distinct chemical properties and reactivity compared to other picoline derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
102879-35-6 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.193 |
IUPAC-Name |
5-(1-methoxyethenyl)-2-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-7-4-5-9(6-10-7)8(2)11-3/h4-6H,2H2,1,3H3 |
InChI-Schlüssel |
SBHSMWFXPYCCDX-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=C)OC |
Synonyme |
2-Picoline,5-(1-methoxyvinyl)-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B560921.png)


![2-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B560928.png)



![(4-{4-[Butyl(3-phenylpropyl)amino]phenyl}-3-cyano-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)propanedinitrile](/img/structure/B560936.png)
![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid methyl ester](/img/structure/B560939.png)


